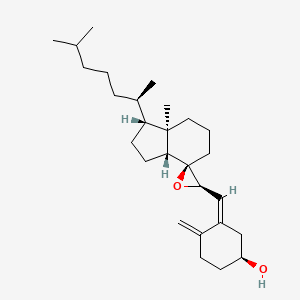
7,8-Epoxy-vitamin d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Epoxy-vitamin D3 is a derivative of vitamin D3, which is known for its crucial role in calcium homeostasis and bone health. This compound is formed through the oxidation of vitamin D3, resulting in the addition of an epoxy group at the 7,8 position. The presence of this epoxy group significantly alters the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group at the 7,8 position . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: 7,8-Epoxy-vitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional functional groups, such as hydroxyl or keto groups.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
- 1-Hydroxy-7,8-epoxy-vitamin D3
- 1-Keto-7,8-epoxy-vitamin D3
- Various diol derivatives .
Scientific Research Applications
7,8-Epoxy-vitamin D3 has several applications in scientific research:
- Chemistry: Used as a model compound to study the oxidation and reduction reactions of vitamin D derivatives.
- Biology: Investigated for its potential effects on cellular processes and signaling pathways.
- Medicine: Explored for its potential therapeutic effects, particularly in bone health and calcium metabolism.
- Industry: Utilized in the development of fortified foods and supplements to enhance vitamin D stability and bioavailability .
Mechanism of Action
The mechanism of action of 7,8-Epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis. The epoxy group at the 7,8 position may influence the binding affinity and specificity of the compound to VDR, thereby altering its biological effects .
Comparison with Similar Compounds
- 1,25-Dihydroxyvitamin D3 (Calcitriol)
- 25-Hydroxyvitamin D3 (Calcidiol)
- 7-Dehydrocholesterol
Comparison: 7,8-Epoxy-vitamin D3 is unique due to the presence of the epoxy group, which imparts distinct chemical and biological properties compared to other vitamin D derivatives. For instance, while calcitriol is the hormonally active form of vitamin D3, this compound may exhibit different binding affinities and regulatory effects on gene expression .
Properties
IUPAC Name |
(1S,3Z)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24)25(29-27)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24-,25-,26-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIIZNCOZEFKV-FIFMJTSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CCC4=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CCC4=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
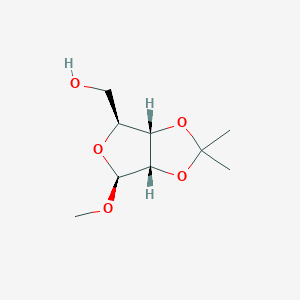

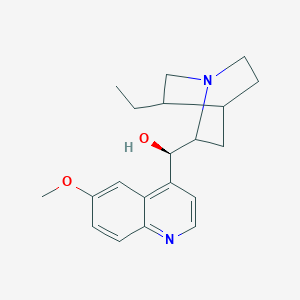
![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)
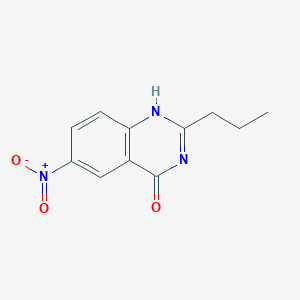
![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
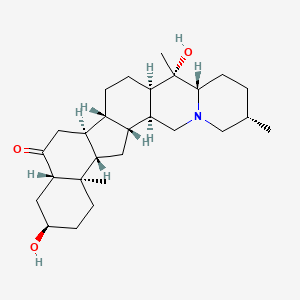
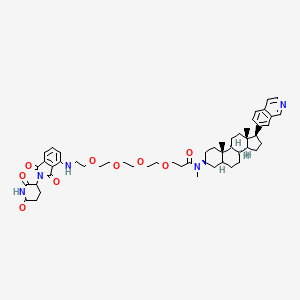
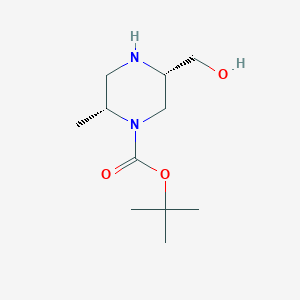
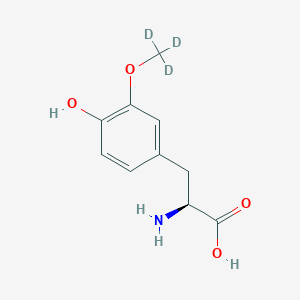
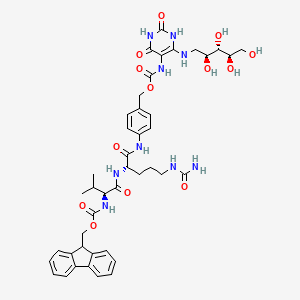
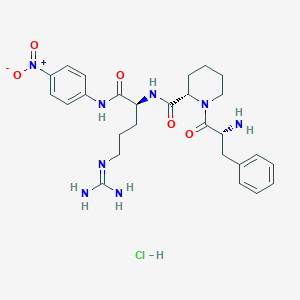
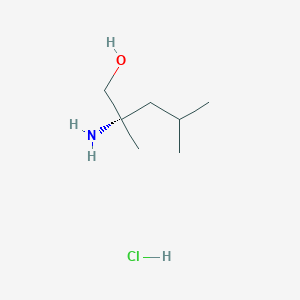
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
